![molecular formula C16H19N3O3 B2979133 (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide CAS No. 1356808-04-2](/img/structure/B2979133.png)
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the double bond and the amide group. The electron withdrawing nature of the nitrile group could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. For example, the amide group could participate in hydrolysis or reduction reactions. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to a primary amine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of polar functional groups like the amide and nitrile could make this compound relatively polar, which would influence its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Cancer Stem Cells Targeting
Research shows that certain enaminone derivatives, similar in structure to the compound , have been evaluated for their antitumor activity against cancer stem cells. For example, a study by Bhat, Al‐Dhfyan, & Al-Omar (2016) synthesized and tested various enaminone derivatives, finding that most compounds were active against side population cancer stem cells. This indicates potential applications of similar compounds in cancer therapy, specifically targeting cancer stem cells.
Anticonvulsant Properties
Enaminone compounds have been studied for their anticonvulsant properties. A study by Kubicki, Bassyouni, & Codding (2000) investigated the crystal structures of three anticonvulsant enaminones. Their findings contribute to understanding the structure-activity relationship of enaminones, which can be crucial for designing effective anticonvulsant drugs.
Solar Cell Efficiency
The efficiency of solar cells can be influenced by compounds like (E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide. A study by Robson et al. (2013) on donor-acceptor organic dyes, which have similar structural characteristics, demonstrated their effectiveness in solar cell devices. This suggests potential applications of enaminone-based compounds in improving solar cell technologies.
Anticancer Agents Design
Functionalized amino acid derivatives have been synthesized and evaluated for their potential as anticancer agents. For instance, Kumar et al. (2009) developed a series of such derivatives, which showed promising cytotoxicity in various cancer cell lines. This indicates the potential for designing new anticancer agents using structurally similar compounds.
Development of Novel Pharmacophores
Compounds structurally related to this compound could be used in developing novel pharmacophores for anticancer and anti-inflammatory agents. Research by Rahmouni et al. (2016) synthesized and evaluated a series of pyrazolopyrimidines derivatives, showing their potential in this regard.
Photoluminescent Material Development
The electrooxidation of compounds similar to the one has been studied for the development of photoluminescent materials. Ekinci et al. (2000) investigated the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, leading to the formation of photoluminescent oligoaminothiophenes.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-N-(cyanomethyl)-N-propylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-10-19(11-9-17)16(21)8-5-13-3-6-14(7-4-13)22-12-15(18)20/h3-8H,2,10-12H2,1H3,(H2,18,20)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODZOZKSMWSVPI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)C=CC1=CC=C(C=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile](/img/structure/B2979050.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)acetamide](/img/structure/B2979051.png)
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
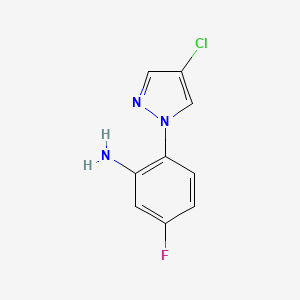
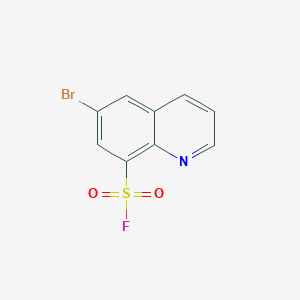
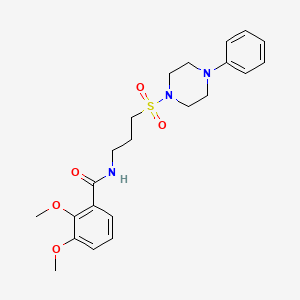
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2979064.png)
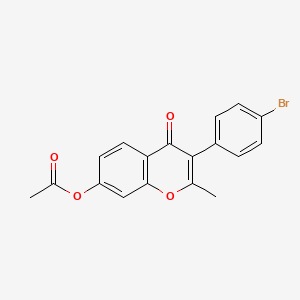
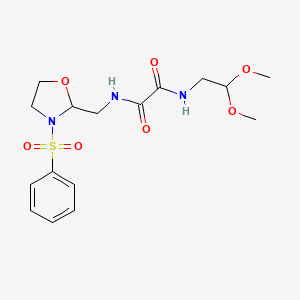
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide](/img/structure/B2979067.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2979068.png)
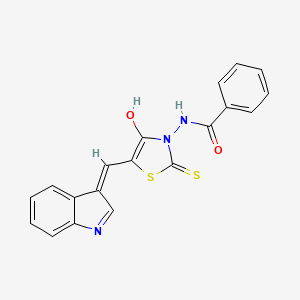
![Benzo[d]thiazol-2-ylmethyl 1-naphthoate](/img/structure/B2979071.png)
![2-((4-isopropylbenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2979073.png)